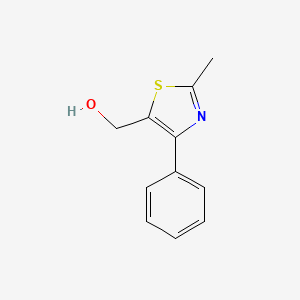

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol

Description

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol (CAS: 857284-12-9) is a thiazole derivative with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.275 g/mol. It features a hydroxymethyl group at position 5, a methyl group at position 2, and a phenyl substituent at position 4 of the thiazole ring. This compound is commercially available (≥97% purity) and is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules .

Properties

IUPAC Name |

(2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRYERMYEBFVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594517 | |

| Record name | (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-12-9 | |

| Record name | 2-Methyl-4-phenyl-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Ethyl Ester Precursor Using Lithium Aluminium Hydride (LAH)

One of the most commonly reported and efficient methods for preparing (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol involves the reduction of the corresponding ethyl ester derivative with lithium aluminium hydride in tetrahydrofuran (THF).

Procedure Summary:

- The ethyl ester precursor (ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate) is dissolved in anhydrous THF.

- The solution is cooled to 0 °C under an inert atmosphere (argon).

- A 2M solution of lithium aluminium hydride in THF is added dropwise.

- The reaction mixture is stirred at 0 °C for approximately 1.5 hours.

- The reaction is carefully quenched with water, followed by addition of ethyl acetate and anhydrous sodium sulfate to remove residual moisture.

- The mixture is stirred, filtered, and concentrated under reduced pressure to yield this compound as a light-yellow solid.

- The reported yield for this method is about 85.1% with high purity, confirmed by thin-layer chromatography (TLC) and spectroscopic analysis.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate |

| Reducing agent | Lithium aluminium hydride (2M in THF) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 0 °C |

| Reaction time | 1.5 hours |

| Atmosphere | Argon (inert) |

| Work-up | Quenching with water, ethyl acetate, sodium sulfate |

| Product form | Light-yellow solid |

| Yield | 85.1% |

This method is favored for its straightforward procedure, relatively mild conditions, and good yield.

General Synthetic Route via Thiazole Ring Formation and Functionalization

In broader synthetic schemes involving substituted thiazoles, the thiazole ring is constructed by condensation reactions of appropriate precursors such as α-haloketones and thioureas or related compounds. The hydroxymethyl group at the 5-position can be introduced by reduction of the corresponding carboxyl or ester group.

- Esterification of carboxylic acid precursors with methanol in acidic conditions (e.g., sulfuric acid catalyst).

- Conversion of esters to acid hydrazides via hydrazine hydrate treatment.

- Formation of hydrazone or thiosemicarbazide derivatives followed by cyclization reactions.

- Reduction of ester or ketone intermediates to hydroxymethyl derivatives using hydride reagents.

While these methods are more applicable to complex derivatives and analogues, they provide context for the preparation of this compound as part of multi-step syntheses.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | Lithium aluminium hydride in THF, 0 °C, inert atmosphere | 85.1% | Direct reduction to this compound; high yield and purity |

| 2 | 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | Bromination with PTSA, nucleophilic substitution | Not specified | Multi-step; involves hazardous reagents; less routine |

| 3 | Carboxylic acids or esters with thiazole ring precursors | Esterification, hydrazide formation, cyclization, reduction | Variable | Multi-step synthesis for substituted thiazoles; applicable in complex derivatives |

Detailed Research Findings and Notes

- The lithium aluminium hydride reduction method is the most straightforward and commonly used for obtaining this compound with good yield and minimal side reactions.

- Alternative methods involving bromination and cyanide substitution are less practical due to toxicity and complexity.

- Multi-step synthetic routes involving esterification, hydrazide formation, and cyclization provide access to a variety of substituted thiazoles but are more suited for complex derivatives than for direct preparation of the target compound.

- The choice of method depends on available starting materials, required scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)carboxylic acid.

Reduction: Formation of (2-Methyl-4-phenyl-1,3-thiazolidin-5-yl)methanol.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol exhibits notable anticancer properties. In vitro assays against various cancer cell lines have shown promising results.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Cell cycle arrest in G2/M phase |

The mechanism underlying its anticancer activity involves induction of apoptosis and cell cycle arrest through caspase activation and inhibition of key regulators.

Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated in animal models.

Table 2: Anticonvulsant Activity Data

| Compound | Dose (mg/kg) | Protection Rate (%) | Model Used |

|---|---|---|---|

| (2-Methyl-4-phenyl-thiazole) | 20 | 85 | MES (Maximal Electroshock) |

| Standard Drug (Phenytoin) | 25 | 100 | MES |

These studies indicate significant anticonvulsant activity with protection rates comparable to traditional treatments.

Antiviral Activity

Research has also focused on the antiviral potential against flaviviruses such as dengue and yellow fever.

Table 3: Antiviral Activity Data

| Virus Type | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Dengue Virus | 8.0 | >12 |

| Yellow Fever Virus | 6.5 | >15 |

The compound inhibits viral replication by targeting viral envelope proteins, showcasing its potential as an antiviral agent.

Materials Science

This compound is utilized in the synthesis of novel materials, including dyes and pigments. Its unique structure allows for modifications that enhance the properties of these materials.

Case Studies

Anticancer Study on HepG2 Cells

A study evaluated the effects of this compound on HepG2 cells using MTT assays. Results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, suggesting its potential as a lead compound for liver cancer therapies.

Anticonvulsant Efficacy in Animal Models

In animal models, this thiazole derivative was tested for anticonvulsant efficacy using both MES and scPTZ models. It provided substantial protection against seizures at doses lower than those required for traditional anticonvulsants.

Antiviral Screening Against Flaviviruses

The antiviral efficacy was assessed in vitro against dengue virus, where it exhibited an EC50 value of 8 µM with a high selectivity index, indicating low cytotoxicity to host cells while effectively inhibiting viral activity.

Mechanism of Action

The mechanism of action of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol is largely dependent on its interaction with biological targets. Thiazole derivatives can modulate various biochemical pathways by interacting with enzymes, receptors, and other molecular targets. For instance, they may inhibit enzyme activity, block receptor binding, or interfere with signal transduction pathways. The specific mechanism of action for this compound would require further experimental validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the thiazole core but differ in substituents, influencing their physicochemical and functional properties:

(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol

- Substituents : Ethyl (position 2), methyl (position 4), hydroxymethyl (position 5).

- Molecular Formula: C₇H₁₁NOS.

- Physical Properties :

- Applications: Used in Mitsunobu reactions for synthesizing trypanocidal N-myristoyltransferase inhibitors, highlighting its role in antiparasitic drug development .

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

- Substituents : Methyl groups at positions 2 and 4, hydroxymethyl (position 5).

- Molecular Formula: C₆H₉NOS.

- Market Trends : Production capacity and market share are projected to grow through 2025, driven by industrial demand for specialty chemicals .

Methyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate

- Derivative of Target Compound : Features a carbamate group instead of hydroxymethyl.

Comparative Analysis

Structural and Physicochemical Differences

Biological Activity

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine.

Target Interactions

Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to a range of biological effects. Some key interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways associated with pain and inflammation.

Biochemical Pathways

The compound has been shown to impact several biochemical pathways:

- Antioxidant Activity : It exhibits properties that help neutralize free radicals.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, it can reduce inflammation.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to possess cytotoxic effects against different cancer cell lines. In vitro assays revealed that the compound's IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 | < 1.98 |

| Doxorubicin | A431 | Reference |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This effect is likely mediated through inhibition of cyclooxygenase (COX) enzymes and reduction in the production of inflammatory mediators .

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various thiazole derivatives against human glioblastoma cells (U251), this compound exhibited potent cytotoxicity with an IC50 value significantly lower than that of conventional treatments . Molecular dynamics simulations indicated that the compound interacts with key proteins involved in apoptosis.

Study 2: Antimicrobial Screening

A comprehensive screening of thiazole derivatives against clinical isolates revealed that this compound showed remarkable antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL for various pathogens . This positions it as a promising candidate for further development into therapeutic agents.

Q & A

Q. What are the standard synthetic routes for (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol?

The synthesis typically involves condensation of substituted thiazole precursors with appropriate reagents. For example, cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or methanol yields the thiazole core. Subsequent functionalization, such as hydroxymethylation at the 5-position, is achieved using formaldehyde or its equivalents. Purification often involves recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral analysis:

- FTIR : Peaks at ~3200–3400 cm⁻¹ (O-H stretch), 1600–1650 cm⁻¹ (C=N/C=C thiazole ring), and 1050–1100 cm⁻¹ (C-O stretch) confirm functional groups .

- NMR : H NMR shows signals for aromatic protons (δ 7.2–7.8 ppm), thiazole protons (δ 6.5–7.0 ppm), and the hydroxymethyl group (δ 4.5–5.0 ppm). C NMR identifies the thiazole carbons (δ 150–160 ppm) and phenyl carbons (δ 120–140 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 205.275) align with the molecular formula CHNOS .

Q. What safety protocols are recommended for handling this compound?

Based on GHS

- Hazards : Harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and respiratory irritation (H335).

- Precautions : Use PPE (gloves, goggles), avoid dust inhalation, and work in a fume hood. In case of exposure, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Ethanol or THF enhances solubility of intermediates.

- Catalysts : Triethylamine or DMAP improves cyclization efficiency.

- Temperature Control : Reflux at 80–90°C minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol:water) achieves >95% purity .

Q. What methodologies assess the compound’s biological activity?

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiazole moiety’s binding affinity .

Q. How do structural modifications influence its pharmacological properties?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF) at the 4-phenyl position enhances metabolic stability .

- Hydroxymethyl Group : Oxidation to a carboxylic acid improves solubility but may reduce membrane permeability .

- Hybrid Molecules : Conjugation with triazoles (e.g., via click chemistry) broadens antimicrobial spectra .

Q. What computational tools predict its interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to androgen receptors (e.g., PDB ID: 2AM9) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Predict logP and bioavailability using descriptors like polar surface area and H-bond donors .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities?

- Source Variability : Compare assay conditions (e.g., cell lines, incubation times). For example, IC values vary between adherent vs. suspension cultures .

- Purity Verification : Re-test batches with HPLC (≥97% purity) to exclude impurities as confounding factors .

- Structural Confirmation : Re-analyze contentious samples via X-ray crystallography to rule out isomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.